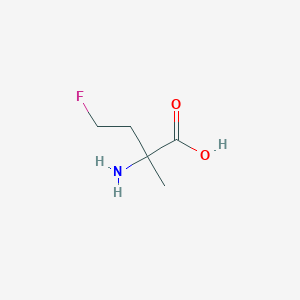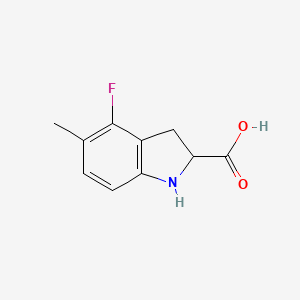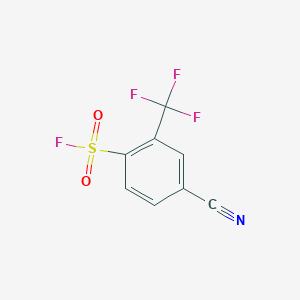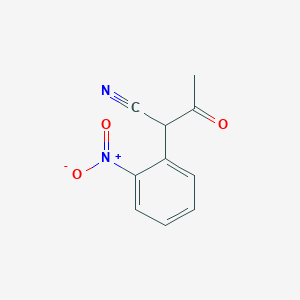![molecular formula C13H23NO B13221531 5-(Pyrrolidin-1-yl)bicyclo[6.1.0]nonan-4-ol](/img/structure/B13221531.png)
5-(Pyrrolidin-1-yl)bicyclo[6.1.0]nonan-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Pyrrolidin-1-yl)bicyclo[610]nonan-4-ol is a chemical compound with the molecular formula C₁₃H₂₃NO It is a bicyclic structure that includes a pyrrolidine ring and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrrolidin-1-yl)bicyclo[6.1.0]nonan-4-ol typically involves the formation of the bicyclo[6.1.0]nonane scaffold followed by the introduction of the pyrrolidine ring and the hydroxyl group. One common method involves the cyclization of appropriate precursors under specific conditions to form the bicyclic structure. The pyrrolidine ring can be introduced through nucleophilic substitution reactions, and the hydroxyl group can be added via oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be crucial to achieve high efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Pyrrolidin-1-yl)bicyclo[6.1.0]nonan-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the pyrrolidine ring.
Applications De Recherche Scientifique
5-(Pyrrolidin-1-yl)bicyclo[6.1.0]nonan-4-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of bicyclic structures with biological molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 5-(Pyrrolidin-1-yl)bicyclo[6.1.0]nonan-4-ol exerts its effects depends on its interaction with molecular targets. The pyrrolidine ring and hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The bicyclic structure provides rigidity and specificity in binding to targets, making it a valuable scaffold in drug design.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle used widely in medicinal chemistry.
Bicyclo[6.1.0]nonyne: A strained alkyne used in bioorthogonal chemistry.
Prolinol: A hydroxylated pyrrolidine derivative used in asymmetric synthesis.
Uniqueness
5-(Pyrrolidin-1-yl)bicyclo[6.1.0]nonan-4-ol is unique due to its combination of a bicyclic structure with a pyrrolidine ring and a hydroxyl group. This combination provides a versatile scaffold for various chemical reactions and interactions, making it valuable in multiple fields of research.
Propriétés
Formule moléculaire |
C13H23NO |
|---|---|
Poids moléculaire |
209.33 g/mol |
Nom IUPAC |
5-pyrrolidin-1-ylbicyclo[6.1.0]nonan-4-ol |
InChI |
InChI=1S/C13H23NO/c15-13-6-4-11-9-10(11)3-5-12(13)14-7-1-2-8-14/h10-13,15H,1-9H2 |
Clé InChI |
LAQXGQSERUXIJY-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2CCC3CC3CCC2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[2-(Cyclopentylamino)acetamido]pent-4-enoic acid](/img/structure/B13221480.png)



![[4-(Propan-2-yl)morpholin-2-yl]methanesulfonyl chloride](/img/structure/B13221496.png)

![tert-butyl N-[4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13221518.png)


